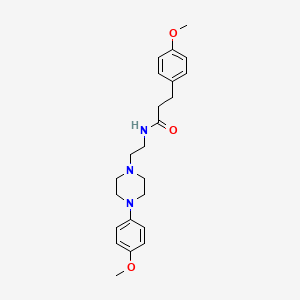

3-(4-methoxyphenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

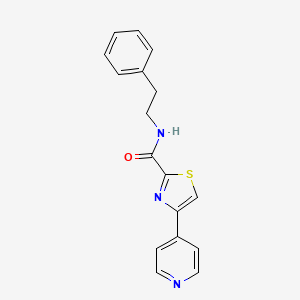

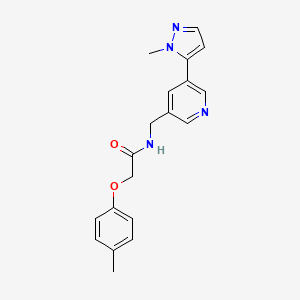

The compound “3-(4-methoxyphenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)propanamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and methoxyphenyl groups, which are also common in various organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of a piperazine ring attached to a propanamide group through an ethyl linker. Additionally, there would be methoxyphenyl groups attached to the piperazine ring and the propanamide group .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the piperazine ring might participate in substitution reactions .Applications De Recherche Scientifique

Antimicrobial Activities

Research has demonstrated the antimicrobial potential of compounds structurally related to 3-(4-methoxyphenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)propanamide. In one study, novel triazole derivatives, including compounds incorporating 4-methoxybenzaldehyde, exhibited moderate to good antimicrobial activities against various microorganisms, highlighting the compound's relevance in developing antimicrobial agents (Bektaş et al., 2010).

Anti-Ischemic Activity

Another area of application is in the development of anti-ischemic agents. Cinnamide derivatives related to the compound have been synthesized and characterized, demonstrating effective activities against neurotoxicity induced by glutamine in PC12 cells and protective effects on cerebral infarction, suggesting potential therapeutic applications in ischemic conditions (Jian-gang Zhong et al., 2018).

Receptor Ligand Applications

The compound and its analogues have also been explored as receptor ligands, particularly targeting sigma receptors and serotonin receptors. Modifications to the structure to introduce more polar functional groups and reduce lipophilicity have been investigated for potential therapeutic and diagnostic applications in oncology, including as positron emission tomography (PET) radiotracers (Abate et al., 2011). Additionally, derivatives of the compound have been prepared as 5-HT7 receptor antagonists, showing significant inhibitory activities, further underscoring the compound's utility in neurological and psychiatric disorder research (Yoon et al., 2008).

Mécanisme D'action

Target of Action

Related compounds have been found to interact with alpha1-adrenergic receptors , which are a class of G-protein-coupled receptors. These receptors are known to play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through a radical approach . This interaction could potentially lead to changes in the physiological functions of the targets, such as the contraction of smooth muscles .

Biochemical Pathways

Related compounds have been found to affect the hydromethylation sequence in organic synthesis . This could potentially lead to downstream effects on various biochemical processes.

Pharmacokinetics

In silico docking and molecular dynamics simulations, along with adme calculations, have been performed on related compounds . These studies can provide insights into the bioavailability of the compound.

Result of Action

Based on the potential interaction with alpha1-adrenergic receptors , it can be inferred that the compound may have effects on the contraction of smooth muscles in various tissues.

Orientations Futures

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3/c1-28-21-8-3-19(4-9-21)5-12-23(27)24-13-14-25-15-17-26(18-16-25)20-6-10-22(29-2)11-7-20/h3-4,6-11H,5,12-18H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWIFRPTWCOASG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(Z)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2475620.png)

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)

![2-(dimethylamino)benzo[d]thiazol-6-yl 4-(N-benzyl-N-ethylsulfamoyl)benzoate](/img/structure/B2475635.png)